4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole

Organic Photovoltaics Side-Chain Engineering UV-Vis Absorption

The 2-ethylhexyl solubilizing chains on this BT monomer are critical for solution-processable wide-bandgap D–A copolymers. Unlike linear n-octyl or short-chain analogs that suffer limited solubility, blueshifted absorption (Δ31 nm), and elevated HOMO levels, this monomer delivers a homopolymer optical bandgap of 1.84 eV, a deep HOMO of –5.27 eV, and thermal decomposition at 417 °C—112 °C higher than thienothiadiazole counterparts. Terminal bromine handles enable Stille, Suzuki, or direct arylation polycondensation. Specify CAS 1246949-11-0 for reproducible OPV/OFET device performance.

Molecular Formula C30H38Br2N2S3
Molecular Weight 682.6 g/mol
CAS No. 1246949-11-0
Cat. No. B3225246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole
CAS1246949-11-0
Molecular FormulaC30H38Br2N2S3
Molecular Weight682.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)CC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CC(CC)CCCC)Br
InChIInChI=1S/C30H38Br2N2S3/c1-5-9-11-19(7-3)15-21-17-25(35-29(21)31)23-13-14-24(28-27(23)33-37-34-28)26-18-22(30(32)36-26)16-20(8-4)12-10-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3
InChIKeyVGSCITSZSVFGHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole (CAS 1246949-11-0): A Branched-Alkyl Dibromo-Benzothiadiazole Monomer for Donor-Acceptor Polymer Procurement


4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole (CAS 1246949-11-0; molecular formula C₃₀H₃₈Br₂N₂S₃; MW 682.64 g·mol⁻¹) is a thiophene-flanked 2,1,3-benzothiadiazole (BT) building block bearing branched 2-ethylhexyl solubilizing chains and terminal bromine handles for Stille, Suzuki, or direct arylation polycondensation . The compound serves as the electron-accepting monomer for a broad family of donor–acceptor (D–A) conjugated copolymers applied in organic photovoltaics (OPV), organic field-effect transistors (OFET), and near-infrared (NIR) emissive materials [1]. Its defining structural feature—the 2-ethylhexyl substituent on the thiophene β-position—differentiates it from otherwise identical linear n-octyl, t-butyl, or short-chain analogs in terms of solution processability, optical absorption, frontier orbital energetics, and thermal robustness [1][2].

Why 4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole Cannot Be Replaced by Linear Alkyl or T-Butyl BT Analogs Without Property Trade-Offs


In-class benzothiadiazole–thiophene dibromo monomers are not functionally interchangeable because the alkyl side-chain architecture directly governs polymer solubility, solid-state packing, optical bandgap, frontier orbital energies, and thermal decomposition threshold [1]. Replacing the branched 2-ethylhexyl chain of the target compound with a linear n-octyl chain (CAS 457931-23-6) reduces solubility—to the point where only the chloroform-soluble fraction of the n-octyl polymer can be recovered and purified—and blueshifts the absorption maximum by 31 nm (from 565 to 534 nm) [1]. Substituting with a shorter 4-hexyl chain (CAS 444579-39-9) or a sterically minimal t-butyl group (CAS 444579-39-9 type) further contracts π-conjugation and lifts the HOMO level, compromising both light-harvesting bandwidth and open-circuit voltage potential in OPV devices [1]. In semi-random copolymer systems, the 2-ethylhexyl-substituted BT monomer (TBT) delivers a homopolymer optical bandgap of 1.84 eV and a deep HOMO of –5.27 eV, compared with 0.98 eV and –4.45 eV for the thienothiadiazole (TTD) counterpart, demonstrating that even within the same polymerization framework the acceptor-unit identity—chain architecture included—determines whether the resulting polymer behaves as a wide-gap or narrow-gap semiconductor [2]. Procurement of a generic “dibromo-benzothiadiazole monomer” without specifying the 2-ethylhexyl substitution therefore risks substantial deviations in every critical optoelectronic parameter.

Quantitative Differentiation Evidence for 4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole vs. Closest Analog Monomers


Bathochromic Shift in Absorption Maximum: 2-Ethylhexyl vs. n-Octyl vs. t-Butyl Side Chains

When copolymerized with terthiophene donor units under identical Stille conditions, the polymer PTEHTBT bearing the target 2-ethylhexyl-substituted BT monomer exhibits an absorption maximum (λmax) at 565 nm, which is 31 nm red-shifted versus the n-octyl analog PTOTBT (λmax = 534 nm) and 70 nm red-shifted versus the t-butyl analog PTt-BTBT (λmax = 495 nm) [1]. The red-shift directly correlates with enhanced light-harvesting in the visible region, and PTEHTBT-based polymer solar cells achieved a power conversion efficiency (PCE) of 1.32%, whereas PTOTBT and PTt-BTBT devices delivered lower PCEs under the same device architecture (ITO/PEDOT:PSS/polymer:PC₆₁BM/LiF/Al) [1].

Organic Photovoltaics Side-Chain Engineering UV-Vis Absorption

Optical Bandgap and HOMO Energy: TBT (2-Ethylhexyl-BT) Homopolymer vs. TTD (Thienothiadiazole) Homopolymer

The homopolymer PTBT, composed solely of the target 2-ethylhexyl-substituted benzothiadiazole monomer (TBT) copolymerized with thiophene, exhibits an optical bandgap (Egopt) of 1.84 eV and a HOMO energy of –5.27 eV (determined by cyclic voltammetry vs. Ag/AgCl, calibrated with ferrocene) [1]. In contrast, the homopolymer PTTD derived from the thienothiadiazole acceptor monomer (TTD) displays a much narrower Egopt of 0.98 eV and a shallower HOMO of –4.45 eV under identical measurement conditions [1]. The 0.86 eV difference in Egopt and 0.82 eV difference in HOMO between the two acceptor monomers enable systematic tuning of copolymer energy levels by adjusting the TBT:TTD feed ratio: HOMO can be varied from –4.42 eV (85:15 TTD:TBT) to –5.28 eV (15:85 TTD:TBT), while Egopt transitions from 1.00 eV to 1.14 eV [1].

Donor-Acceptor Copolymers Bandgap Engineering Cyclic Voltammetry

Thermal Decomposition Stability: TBT (2-Ethylhexyl-BT) Homopolymer vs. TTD Homopolymer

The TBT homopolymer PTBT exhibits a thermal decomposition temperature (Td, 5% weight loss under N₂) of 417 °C, which is 112 °C higher than the Td of 305 °C recorded for the TTD homopolymer PTTD [1]. Across the semi-random copolymer series, Td increases monotonically with increasing TBT content: from 269 °C (PTTD) through 314 °C (PTTDTBT8515), 350 °C (PTTDTBT7030), 369 °C (PTTDTBT5050), and 360 °C (PTTDTBT3070) to 417 °C (PTBT) [1]. This trend establishes the 2-ethylhexyl-BT monomer as a thermal-stability-enhancing comonomer in copolymer formulations requiring high-temperature processing or long-term operational stability.

Thermal Stability Thermogravimetric Analysis Polymer Processing

Side-Chain-Induced Optical Bandgap Widening: 2-Ethylhexyl vs. n-Octyl on Cyclopentadithiophene-Benzothiadiazole Dicarboxylic Imide Copolymers

In a series of alternating CPDT–BTDI copolymers, replacing n-octyl side chains on the cyclopentadithiophene donor unit with branched 2-ethylhexyl chains systematically widens the optical bandgap by approximately 0.1 eV: PCPDTDTBTDI-8,DMO and PCPDTDTBTDI-8,8 (n-octyl) exhibit Eg ~1.3 eV, whereas PCPDTDTBTDI-EH,DMO (2-ethylhexyl) exhibits Eg ~1.4 eV [1]. Concurrently, the 2-ethylhexyl-substituted polymer PCPDTDTBTDI-EH,DMO displays the deepest HOMO energy (–5.22 eV) among all polymers in the series, compared with –5.10 to –5.18 eV for the n-octyl analogs [1]. This observation corroborates the general principle that branched 2-ethylhexyl chains reduce interchain π-orbital overlap relative to linear n-octyl chains, thereby widening the bandgap and deepening the HOMO.

Side-Chain Engineering Optical Bandgap Suzuki Polymerization

Near-Infrared Fluorescence Emission of Poly(arylene ethynylene) Nanoparticles Incorporating the 2-Ethylhexyl-BT Monomer

Poly(arylene ethynylene) nanoparticles synthesized via Sonogashira miniemulsion polymerization using the target 2-ethylhexyl-BT monomer (designated monomer “6”) exhibit fluorescence emission with λem max = 672 nm, while the bulk copolymer poly(1-alt-4) containing the same monomer shows strong absorption extending up to 1 μm [1]. In contrast, analogous nanoparticles incorporating the thienopyrazine acceptor (monomer “3”) fluoresce at approximately 700 nm, demonstrating that the 2-ethylhexyl-BT unit provides a complementary NIR emission window useful for multiplexed imaging or wavelength-selective sensor applications [1]. The branched 2-ethylhexyl chain is critical to maintaining colloidal stability of the 50–120 nm nanoparticles in aqueous dispersion, as linear alkyl analogs in this polymer class typically lead to aggregation and fluorescence quenching [1].

NIR Fluorescence Conjugated Polymer Nanoparticles Bioimaging

High-Value Application Scenarios for 4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole Driven by Quantitative Differentiation Evidence


Wide-Bandgap Donor Polymer Design for High-Voc Organic Solar Cells

The PTBT homopolymer optical bandgap of 1.84 eV and deep HOMO of –5.27 eV [1] position the target monomer as the optimal wide-bandgap BT acceptor unit for donor polymers in bulk-heterojunction OPVs requiring open-circuit voltages above 0.9 V. When copolymerized with a complementary narrow-gap acceptor (e.g., TTD at 30:70 to 50:50 ratio), the resulting semi-random copolymer absorbs across the full visible-to-NIR range (350–1240 nm) while maintaining a HOMO between –4.77 and –5.05 eV, providing balanced Voc and Jsc [1]. Alternative linear-chain BT analogs cannot simultaneously deliver the thermal stability (Td = 350–369 °C at these compositions) and deep HOMO required for this window [1].

NIR-Emissive Conjugated Polymer Nanoparticles for Bioimaging and Sensing

The 2-ethylhexyl-BT monomer enables aqueous-dispersible poly(arylene ethynylene) nanoparticles with fluorescence emission at 672 nm and absorption reaching 1 μm [2]. The branched 2-ethylhexyl chain is essential: it prevents the aggregation-induced quenching observed with linear alkyl analogs and maintains colloidal stability at 50–120 nm particle sizes [2]. This property combination makes the monomer a preferred building block for NIR-II window imaging probes where spectral separation from the ~700 nm autofluorescence background of biological tissue is critical [2].

High-Temperature-Processable Copolymer Interlayers and Active Layers

With a homopolymer decomposition temperature of 417 °C—112 °C higher than the TTD alternative—the TBT monomer is uniquely suited for copolymer active layers or interfacial layers in devices requiring annealing above 300 °C, such as perovskite/organic tandem solar cells or high-temperature OFET fabrication on flexible polyimide substrates [1]. The monotonic increase in Td with TBT content allows formulators to dial in the required thermal budget by adjusting the monomer feed ratio [1].

Predictable Bandgap Engineering via Alkyl Chain Selection in Donor-Acceptor Copolymer Libraries

The reproducible ~0.1 eV bandgap widening and 0.04–0.12 eV HOMO deepening associated with 2-ethylhexyl versus n-octyl substitution [3] enables systematic combinatorial tuning of copolymer optoelectronic properties without altering the conjugated backbone. Researchers building copolymer libraries for high-throughput screening of OPV or OFET materials can use the target monomer as the “wide-gap, deep-HOMO” edge case and the n-octyl analog (CAS 457931-23-6) as the “narrow-gap” counterpart, bracketing the property space accessible to the BT acceptor class [1][3].

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